molecular formula C15H18O B8168787 1-(Cyclohexylmethoxy)-4-ethynylbenzene

1-(Cyclohexylmethoxy)-4-ethynylbenzene

Cat. No.: B8168787
M. Wt: 214.30 g/mol
InChI Key: BUJNTZJSKGPKGN-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethoxy)-4-ethynylbenzene is an organic compound that features a cyclohexylmethoxy group attached to a benzene ring with an ethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylmethoxy)-4-ethynylbenzene can be synthesized through several methods. One common approach involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . For this compound, the synthesis might involve reacting 4-ethynylphenol with cyclohexylmethyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Williamson Ether Synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process would be designed to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethoxy)-4-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group could yield carboxylic acids or aldehydes, while reduction might produce alkanes or alkenes.

Scientific Research Applications

1-(Cyclohexylmethoxy)-4-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethoxy)-4-ethynylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to undergo various chemical transformations, influencing biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylmethoxy)-4-ethynylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethynyl group, in particular, offers opportunities for further functionalization and derivatization, setting it apart from similar compounds.

Properties

IUPAC Name

1-(cyclohexylmethoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,8-11,14H,3-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJNTZJSKGPKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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